molecular formula C13H13ClO3 B11705937 Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate

Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate

Cat. No.: B11705937
M. Wt: 252.69 g/mol
InChI Key: SGLZOEHATVEHGH-XYOKQWHBSA-N
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Description

Ethyl (2E)-2-[(4-chlorophenyl)methylidene]-3-oxobutanoate is an organic compound with a complex structure It is characterized by the presence of a chlorophenyl group attached to a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-[(4-chlorophenyl)methylidene]-3-oxobutanoate typically involves the condensation of ethyl acetoacetate with 4-chlorobenzaldehyde under basic conditions. The reaction is carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the desired product through an aldol condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-[(4-chlorophenyl)methylidene]-3-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (2E)-2-[(4-chlorophenyl)methylidene]-3-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl (2E)-2-[(4-chlorophenyl)methylidene]-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Ethyl (2E)-2-[(4-chlorophenyl)methylidene]-3-oxobutanoate can be compared with other similar compounds, such as:

  • Ethyl (2E)-2-[(4-bromophenyl)methylidene]-3-oxobutanoate
  • Ethyl (2E)-2-[(4-fluorophenyl)methylidene]-3-oxobutanoate
  • Ethyl (2E)-2-[(4-methylphenyl)methylidene]-3-oxobutanoate

These compounds share a similar structural framework but differ in the substituents on the phenyl ring. The presence of different substituents can significantly influence the chemical and biological properties of these compounds, highlighting the uniqueness of ethyl (2E)-2-[(4-chlorophenyl)methylidene]-3-oxobutanoate.

Biological Activity

Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate is a compound that has garnered attention for its potential biological activities, particularly in the realms of antioxidant and antimicrobial properties. This article provides a comprehensive overview of its synthesis, biological evaluation, and relevant research findings.

Synthesis and Characterization

This compound can be synthesized through various methods, including the reaction of ethyl acetoacetate with 4-chlorobenzaldehyde. The compound's structure has been confirmed using techniques such as NMR and IR spectroscopy, which reveal characteristic peaks corresponding to functional groups present in the molecule .

Antioxidant Activity

The antioxidant potential of this compound has been assessed using two primary assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2’-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid). The results indicate that this compound exhibits moderate antioxidant activity, with effective concentration values (EC50) ranging from 75.5 to 299.1 µg/mL in the DPPH assay and from 101.1 to 441.5 µg/mL in the ABTS assay .

Assay Type EC50 (µg/mL)
DPPH75.5 - 299.1
ABTS101.1 - 441.5

Antimicrobial Activity

In addition to its antioxidant properties, this compound has been evaluated for its antimicrobial efficacy against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, with MIC values generally around 256 µg/mL .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound:

  • Antioxidant Evaluation : The compound was tested alongside several derivatives in a study that highlighted its moderate antioxidant capabilities compared to standard antioxidants like ascorbic acid and Trolox .
  • Antimicrobial Studies : Research demonstrated that this compound inhibited bacterial growth effectively, suggesting its potential use in developing new antimicrobial agents .
  • Molecular Docking Studies : In silico studies have been conducted to predict the binding interactions of this compound with biological targets, providing insights into its mechanism of action and potential therapeutic applications .

Properties

Molecular Formula

C13H13ClO3

Molecular Weight

252.69 g/mol

IUPAC Name

ethyl (2E)-2-[(4-chlorophenyl)methylidene]-3-oxobutanoate

InChI

InChI=1S/C13H13ClO3/c1-3-17-13(16)12(9(2)15)8-10-4-6-11(14)7-5-10/h4-8H,3H2,1-2H3/b12-8+

InChI Key

SGLZOEHATVEHGH-XYOKQWHBSA-N

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=C(C=C1)Cl)/C(=O)C

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)Cl)C(=O)C

Origin of Product

United States

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